2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzonitrile
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Overview
Description
2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzonitrile is an organic compound with a complex structure that includes a benzonitrile group, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylacetonitrile with benzaldehyde in the presence of a base to form the intermediate product, which is then subjected to further reactions to introduce the hydroxy group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[2-(4-methoxyphenyl)ethyl]benzoic acid.
Reduction: Formation of 2-[2-(4-methoxyphenyl)ethyl]benzylamine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzonitrile exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The nitrile group can also interact with nucleophiles, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar structure but lacks the nitrile group.
2-(2-Methoxyphenyl)ethylamine: Contains an amine group instead of a nitrile group.
2-Hydroxy-2-(4-methoxyphenyl)ethylamine hydrochloride: Similar structure with an amine group and hydrochloride salt.
Uniqueness
2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzonitrile is unique due to the presence of both a hydroxy group and a nitrile group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
CAS No. |
62100-08-7 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C16H15NO2/c1-19-15-8-6-12(7-9-15)16(18)10-13-4-2-3-5-14(13)11-17/h2-9,16,18H,10H2,1H3 |
InChI Key |
ZOFNFKHXTQAANV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC=CC=C2C#N)O |
Origin of Product |
United States |
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